molecular formula C9H12N2O B1661938 4-Morpholinopyridine CAS No. 2767-91-1

4-Morpholinopyridine

Cat. No. B1661938
CAS RN: 2767-91-1
M. Wt: 164.2 g/mol
InChI Key: QJWQYVJVCXMTJP-UHFFFAOYSA-N
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Description

4-Morpholinopyridine (MORP) can be synthesized by the reduction of its 1-oxide . It undergoes morpholine ring contraction on reacting with trimethylsilylmethyllithium (TMSCH 2 Li) . It may also be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol .


Molecular Structure Analysis

The molecular formula of 4-Morpholinopyridine is C9H12N2O . It has an average mass of 164.204 Da and a monoisotopic mass of 164.094955 Da .


Chemical Reactions Analysis

4-Morpholinopyridine undergoes morpholine ring contraction when it reacts with trimethylsilylmethyllithium (TMSCH 2 Li) . More details about its chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

4-Morpholinopyridine has a density of 1.1±0.1 g/cm3, a boiling point of 301.3±32.0 °C at 760 mmHg, and a flash point of 136.0±25.1 °C . It has a molar refractivity of 46.2±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 146.0±3.0 cm3 .

Safety And Hazards

4-Morpholinopyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWQYVJVCXMTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399887
Record name 4-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinopyridine

CAS RN

2767-91-1
Record name 4-Morpholinopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2767-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pyridyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With complete analogy to Examples 5 and 6, the reaction of 4-pyridylpyridinium chloride hydrochloride with N-formylmorpholine produced, in a 59% yield, 4-morpholinopyridine, m.p. 93-95° C. (from ligroin).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
JN Brown, KC Agrawal - Acta Crystallographica Section B: Structural …, 1978 - scripts.iucr.org
… We now report the structure of 2-formyl-4-morpholinopyridine thiosemicarbazone (4- MPT), an agent which is significantly superior to 5-HP as an antineoplastie agent in mice bearing …
Number of citations: 25 scripts.iucr.org
PC Gros, A Doudouh, C Woltermann - Tetrahedron Letters, 2008 - Elsevier
… In summary, we have disclosed a new lithiation reaction of 4-morpholinopyridine. The reaction with TMSCH 2 Li induced an unprecedented ring contraction of the morpholine ring in an …
Number of citations: 10 www.sciencedirect.com
MM Vdovenko, AS Stepanova, SA Eremin… - Food chemistry, 2013 - Elsevier
… A mixture of 3-(10′-phenothiazinyl)propane-1-sulfonate and 4-morpholinopyridine was used as potent enhancer of chemiluminescence signal. It was shown that the values of the …
Number of citations: 36 www.sciencedirect.com
BI Labow, D Herschlag, WP Jencks - Biochemistry, 1993 - ACS Publications
… Picoline, 3-picoline, 3,4-lutidine, and 3,5-lutidine were distilled, and 4-morpholinopyridine and 4-(… Figure 1 shows that the hydrolysis of phosphorylated 4-morpholinopyridine …
Number of citations: 28 pubs.acs.org
M Mattila, K Rissanen, JS Ward - Chemical Communications, 2023 - pubs.rsc.org
… prepared from N-protected (S)-valine to give the ligand-stabilised (S)-valinoyl hypoiodite complexes with 4-dimethylaminopyridine, 4-pyrrolidinopyridine, and 4-morpholinopyridine as …
Number of citations: 5 pubs.rsc.org
WP Jencks, MT Haber, D Herschlag… - Journal of the …, 1986 - ACS Publications
… -0.01 for phosphorylated 4-morpholinopyridine. These negative slopes are attributed to a requirement for desolvation of the amine before nucleophilic attack, which is more difficult with …
Number of citations: 88 pubs.acs.org
MM Vdovenko, CC Lu, FY Yu, IY Sakharov - Food chemistry, 2014 - Elsevier
… To improve the sensitivity of the assay, a mixture of 3-(10′-phenothiazinyl)-propane-1-sulfonate (SPTZ) and 4-morpholinopyridine (MORPH) was used to enhance peroxidase-induced …
Number of citations: 79 www.sciencedirect.com
MM Vdovenko, AS Demiyanova, TA Chemleva… - Talanta, 2012 - Elsevier
… 3-(10′-Phenothiazinyl)propane-1-sulfonate and 4-morpholinopyridine were used as potent enhancers in the ECR. ► The optimization increased the sensitivity of HRP-C …
Number of citations: 30 www.sciencedirect.com
MM Vdovenko, L Della Ciana, IY Sakharov - Analytical biochemistry, 2009 - Elsevier
… We also demonstrate that the simultaneous introduction of SPTZ and 4-morpholinopyridine (MORP) in the substrate mixture results in an additional increase of CL signal as well as a …
Number of citations: 34 www.sciencedirect.com
FY Yu, AV Gribas, MM Vdovenko, IY Sakharov - Talanta, 2013 - Elsevier
… To improve the assay sensitivity, a mixture of 3-(10′-phenothiazinyl)-propane-1-sulfonate and 4-morpholinopyridine previously optimized by a factorial design was used as enhancer …
Number of citations: 67 www.sciencedirect.com

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